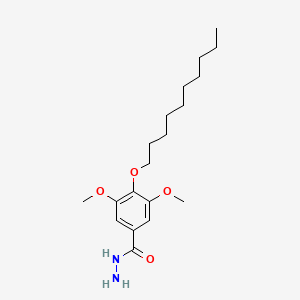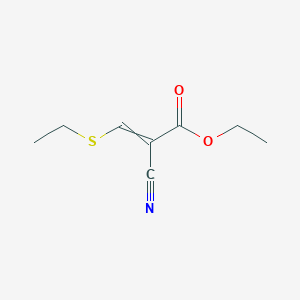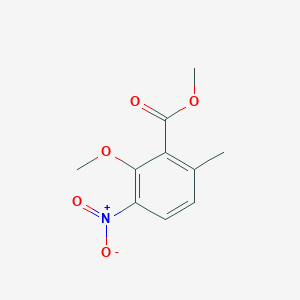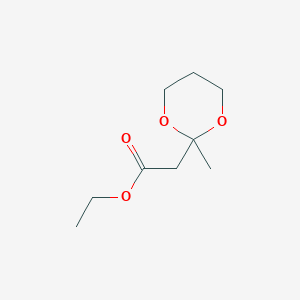
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is known for its fruity, apple-like aroma and is commonly used in the flavor and fragrance industry. This compound is also referred to as Fructone or apple ketal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and energy consumption, making it economically viable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the compound can be hydrolyzed to yield ethyl acetoacetate and ethylene glycol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ethyl acetoacetate and ethylene glycol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate is unique due to its specific structure and aroma profile. Similar compounds include:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another fruity-smelling compound with a similar structure.
2-Ethyl-2-methyl-1,3-dioxolane: Used as a reagent in organic synthesis and has similar chemical properties
These compounds share similar chemical properties but differ in their specific applications and aroma profiles.
Properties
CAS No. |
90293-83-7 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C9H16O4/c1-3-11-8(10)7-9(2)12-5-4-6-13-9/h3-7H2,1-2H3 |
InChI Key |
XMLLBDKQPQZGDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(OCCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
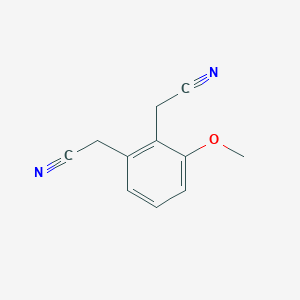
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)
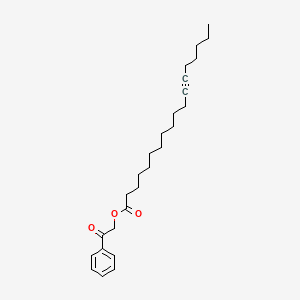
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
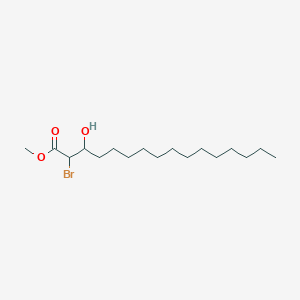
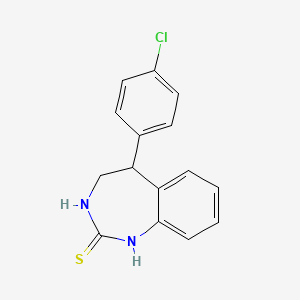
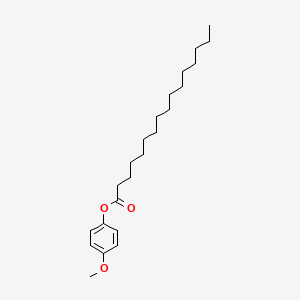
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
